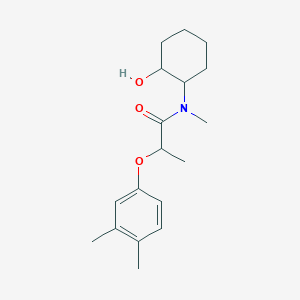

![molecular formula C16H17N5O2S2 B5541366 2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)

2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule belongs to a class of compounds known for their diverse biological activities and chemical functionalities. These compounds often contain heterocyclic components such as triazoles and thiazoles, which are crucial for their chemical behavior and biological activities.

Synthesis Analysis

Synthesis of compounds related to the structure of interest involves multi-step chemical reactions that typically start from basic heterocyclic scaffolds. The incorporation of specific functional groups, such as methoxyphenyl and methylthiazol, is achieved through targeted synthetic pathways, including condensation reactions, halogenation, and nucleophilic substitution reactions. These processes are carefully designed to introduce the desired functional groups in specific positions on the molecule, enhancing its reactivity and potential biological activities (Wang et al., 2010).

Applications De Recherche Scientifique

Structure-Activity Relationships in Medicinal Chemistry

Compounds similar to 2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide have been synthesized and evaluated for their selective antagonism towards human adenosine A3 receptors. A study demonstrated that certain derivatives exhibit high binding affinity and selectivity, suggesting their potential in therapeutic applications targeting adenosine receptors, which play a crucial role in various physiological processes (Jung et al., 2004).

Antimicrobial and Antifungal Activities

Another research area explores the synthesis of novel thiazole derivatives, including ones with structures similar to the compound , to evaluate their antimicrobial and antifungal activities. These studies contribute to the discovery of new therapeutic agents against resistant bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial strategies (Saravanan et al., 2010).

Anticancer Properties

The potential anticancer properties of thiazole derivatives closely related to 2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide have also been a subject of scientific research. Such compounds have been tested against various human cancer cell lines, revealing their ability to inhibit cell growth and induce apoptosis, thereby offering a foundation for the development of new anticancer drugs (Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibitory activity of thiazole derivatives suggests potential therapeutic applications in treating diseases related to enzyme dysfunction. For example, studies on the COX-2 enzyme inhibition by certain thiazole derivatives indicate their potential in developing anti-inflammatory drugs with improved specificity and reduced side effects (Ertas et al., 2022).

Optoelectronic Properties

The optoelectronic properties of thiazole-based compounds, including those similar to 2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, have been investigated for their applications in electronic and photonic devices. Such research aims to develop new materials for use in organic light-emitting diodes (OLEDs), solar cells, and sensors, contributing to the advancement of optoelectronic technology (Camurlu & Guven, 2015).

Propriétés

IUPAC Name |

2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c1-10-8-24-15(17-10)18-13(22)9-25-16-20-19-14(21(16)2)11-5-4-6-12(7-11)23-3/h4-8H,9H2,1-3H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZYBXDBIMNREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)